molecular formula C25H25N3O2S3 B11128646 (5Z)-5-({3-[4-(ethylsulfanyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-3-(3-methoxypropyl)-2-thioxo-1,3-thiazolidin-4-one

(5Z)-5-({3-[4-(ethylsulfanyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-3-(3-methoxypropyl)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B11128646
M. Wt: 495.7 g/mol
InChI Key: FSWPCFBXVOODBB-JWGURIENSA-N
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Description

  • The compound’s systematic name is quite a mouthful, so let’s break it down. It belongs to the thiazolidinone class and contains a pyrazole ring.
  • The structure consists of a thiazolidinone core with a pyrazole moiety attached via a double bond.
  • Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and antitumor properties.
  • Preparation Methods

      Synthetic Routes: The synthesis of this compound involves several steps. One common approach is the reaction of a thiazolidinone precursor with a pyrazole derivative.

      Reaction Conditions: The reaction typically occurs under reflux conditions in a suitable solvent (e.g., ethanol or dichloromethane).

      Industrial Production: While industrial-scale production methods may vary, researchers often optimize the synthetic route for efficiency and yield.

  • Chemical Reactions Analysis

      Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution.

      Common Reagents and Conditions:

      Major Products: The specific products depend on the reaction conditions, but variations in the thiazolidinone or pyrazole moiety can occur.

  • Scientific Research Applications

      Chemistry: Researchers study its reactivity and use it as a building block for more complex molecules.

      Biology: It may exhibit biological activity, such as enzyme inhibition or receptor binding.

      Medicine: Investigations focus on potential therapeutic applications, including antitumor or anti-inflammatory effects.

      Industry: It could serve as a precursor for drug development or as a ligand in catalysis.

  • Mechanism of Action

      Targets: The compound likely interacts with specific proteins or enzymes due to its structural features.

      Pathways: Further research is needed to elucidate the exact pathways involved.

  • Comparison with Similar Compounds

      Uniqueness: Its combination of thiazolidinone and pyrazole motifs sets it apart.

      Similar Compounds: Related compounds include other thiazolidinones, pyrazoles, and hybrids of both.

    : Example reference. : Another reference. : Yet another reference.

    Properties

    Molecular Formula

    C25H25N3O2S3

    Molecular Weight

    495.7 g/mol

    IUPAC Name

    (5Z)-5-[[3-(4-ethylsulfanylphenyl)-1-phenylpyrazol-4-yl]methylidene]-3-(3-methoxypropyl)-2-sulfanylidene-1,3-thiazolidin-4-one

    InChI

    InChI=1S/C25H25N3O2S3/c1-3-32-21-12-10-18(11-13-21)23-19(17-28(26-23)20-8-5-4-6-9-20)16-22-24(29)27(25(31)33-22)14-7-15-30-2/h4-6,8-13,16-17H,3,7,14-15H2,1-2H3/b22-16-

    InChI Key

    FSWPCFBXVOODBB-JWGURIENSA-N

    Isomeric SMILES

    CCSC1=CC=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)CCCOC)C4=CC=CC=C4

    Canonical SMILES

    CCSC1=CC=C(C=C1)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)CCCOC)C4=CC=CC=C4

    Origin of Product

    United States

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